molecular formula C19H23N5O5S2 B2622968 2-((5-(4-(benzo[d][1,3]dioxole-5-carbonyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-(2-methoxyethyl)acetamide CAS No. 1105227-60-8

2-((5-(4-(benzo[d][1,3]dioxole-5-carbonyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-(2-methoxyethyl)acetamide

Cat. No.: B2622968
CAS No.: 1105227-60-8
M. Wt: 465.54
InChI Key: CIINITIFHBJHQJ-UHFFFAOYSA-N
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Description

Synergistic Effects of Heterocyclic Frameworks

The integration of heterocyclic systems, such as piperazine and 1,3,4-thiadiazole, into hybrid molecules has emerged as a cornerstone of bioactive compound design. Piperazine, a six-membered ring with two nitrogen atoms, provides conformational flexibility and facilitates electrostatic interactions with biological targets due to its basic nitrogen centers. The 1,3,4-thiadiazole moiety, a five-membered ring containing sulfur and nitrogen, contributes aromatic stability and enhances metabolic resistance while enabling π-π stacking interactions.

The fusion of these systems in 2-((5-(4-(benzo[d]dioxole-5-carbonyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-(2-methoxyethyl)acetamide creates a scaffold capable of simultaneous multi-target engagement. For instance, thiadiazole derivatives have demonstrated antimicrobial activity by inhibiting bacterial enoyl-acyl carrier protein (ACP) reductase, while piperazine-containing compounds modulate neurotransmitter receptors and enzyme active sites.

Table 1: Key Heterocyclic Components and Their Roles

Component Role in Bioactivity Example in Literature
Piperazine Facilitates receptor binding via protonated nitrogen interactions Antimicrobial piperazine-thiadiazole hybrids
1,3,4-Thiadiazole Enhances metabolic stability and aromatic interactions Enoyl-ACP reductase inhibitors
Benzodioxole Modulates cytochrome P450 activity and improves pharmacokinetics Antitumor arsenical conjugates

Molecular Hybridization Strategies

The compound’s design aligns with the Hantzsch-thiazole synthesis methodology, where phenacyl bromide reacts with thioamide derivatives to form thiazole rings. This approach, coupled with the conjugation of pre-functionalized piperazine and benzodioxole units, exemplifies fragment-based drug design. Such hybridization has been shown to mitigate toxicity and resistance in antimicrobial and anticancer agents.

Properties

IUPAC Name

2-[[5-[4-(1,3-benzodioxole-5-carbonyl)piperazin-1-yl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(2-methoxyethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N5O5S2/c1-27-9-4-20-16(25)11-30-19-22-21-18(31-19)24-7-5-23(6-8-24)17(26)13-2-3-14-15(10-13)29-12-28-14/h2-3,10H,4-9,11-12H2,1H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIINITIFHBJHQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)CSC1=NN=C(S1)N2CCN(CC2)C(=O)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N5O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

The compound 2-((5-(4-(benzo[d][1,3]dioxole-5-carbonyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-(2-methoxyethyl)acetamide is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, including its pharmacological potential, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features several functional groups that contribute to its biological activity:

  • Benzo[d][1,3]dioxole : Known for its antioxidant properties.
  • Piperazine : Often associated with various pharmacological effects.
  • Thiadiazole : Linked to antimicrobial and anti-inflammatory activities.
  • Methoxyethyl group : May enhance solubility and bioavailability.

Anticancer Activity

Research indicates that derivatives of compounds similar to this compound exhibit significant anticancer properties. For instance, a study reported potent PARP1 inhibitory activity in related compounds, suggesting potential for cancer therapy through the inhibition of DNA repair mechanisms .

Antimicrobial Activity

Compounds containing thiadiazole rings have been documented for their antimicrobial properties. A related study demonstrated that thiadiazole derivatives showed selective inhibition against various bacterial strains, indicating the potential of this compound in developing new antimicrobial agents .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit specific enzymes involved in cancer cell proliferation and survival.
  • Interaction with Cellular Pathways : The presence of piperazine may allow the compound to interact with neurotransmitter receptors or other cellular pathways, influencing various physiological responses.

Case Studies

  • Anticancer Efficacy : In vitro studies on related compounds indicated a dose-dependent response in inhibiting cancer cell lines. The findings suggest that modifications in the piperazine and thiadiazole moieties could enhance potency .
  • Antimicrobial Testing : A comparative study highlighted that compounds with similar structural features displayed varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria. The results emphasized the importance of the thiadiazole component in enhancing antimicrobial efficacy .

Data Tables

Biological ActivityCompound StructureIC50 (µM)Reference
AnticancerThiadiazole Derivative15
AntimicrobialThiadiazole Derivative10

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds containing thiadiazole and piperazine structures exhibit significant anticancer properties. For instance, derivatives similar to this compound have been evaluated for their cytotoxic effects against various cancer cell lines. In vitro assays demonstrated promising results against breast cancer (MCF7) and other malignancies through mechanisms involving apoptosis induction and cell cycle arrest .

Anti-inflammatory Properties

The compound's structural components suggest potential as an anti-inflammatory agent. Molecular docking studies have shown that it may inhibit key enzymes involved in inflammatory pathways, such as lipoxygenases . This positions it as a candidate for further development in treating inflammatory diseases.

Antimicrobial Activity

Research on related compounds has highlighted the antimicrobial efficacy of thiadiazole derivatives against both Gram-positive and Gram-negative bacteria . The incorporation of the benzo[d][1,3]dioxole moiety may enhance this activity, making it suitable for developing new antimicrobial agents.

Neurological Applications

Compounds with piperazine rings are often explored for their neuropharmacological effects. This specific compound may exhibit activity against neurological disorders by modulating neurotransmitter systems or acting on receptor sites involved in mood regulation and cognition .

Case Studies and Research Findings

StudyFindings
Anticancer Study Evaluated the cytotoxic effects on MCF7 cells; showed significant inhibition of cell proliferation (IC50 values in low micromolar range) .
Anti-inflammatory Research Molecular docking suggested strong binding affinity to lipoxygenase enzymes; indicated potential for development as an anti-inflammatory drug .
Antimicrobial Efficacy Demonstrated activity against various bacterial strains; structure-activity relationship studies suggested modifications could enhance potency .

Chemical Reactions Analysis

Common Reactions

Reaction TypeMechanismConditionsProducts
Amide Hydrolysis Acid/base-catalyzed cleavage of the amide bondH2SO4/H2O (80°C) or NaOH (reflux)Benzo[d] dioxole-5-carboxylic acid + 2-mercaptoacetamide
Thiadiazole Oxidation Oxidation of the thiadiazole ringH2O2 (pH 6-7, 40°C)Thiadiazole oxide
Benzodioxole Cleavage Acidic hydrolysis of the benzodioxole ringHCl (aq.), 60°CCatechol derivatives + CO2

Analytical Methods

TechniquePurposeKey Parameters
HPLC Purity assessmentColumn: C18, Mobile phase: 0-100% ACN/H2O (0.1% TFA), 254 nm detection
1H NMR Structural confirmationδ 7.8-8.2 ppm (aromatic protons), δ 3.4-3.6 ppm (piperazine CH2)
X-ray Crystallography 3D structure validationP21/c space group, Cu Kα radiation

Degradation Pathways

PathwayKey ProductsEnvironmental Factors
Microbial Degradation Piperazine, benzo[d] dioxole fragmentsAerobic conditions, pH 6.5-7.5
Photodegradation Thiadiazole ring cleavage productsUV light (λ > 300 nm), river water

Research Findings

  • The compound exhibits antibacterial activity due to its sulfone/sulfoxide moieties, as seen in analogous thiadiazole derivatives .

  • Its bioavailability is influenced by the methoxyethyl substituent, which enhances solubility in organic solvents (logP = 3.2 ± 0.3) .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Varied Piperazine Substituents

Key structural variations among 1,3,4-thiadiazole derivatives lie in the piperazine substituents and terminal functional groups. The following compounds are notable for comparison:

Compound Name / ID Molecular Weight (g/mol) Key Substituents Melting Point (°C) Spectral Data Highlights
Target Compound ~525.6* Benzo[d][1,3]dioxole-5-carbonyl, 2-methoxyethyl N/A IR: C=O (1680–1700 cm⁻¹), C-N (1250–1300 cm⁻¹); NMR: δ 6.8–7.2 (benzodioxole protons)
2-((5-(4-(Cyclopropanecarbonyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide () ~478.6 Cyclopropanecarbonyl, 5-methylisoxazolyl N/A Likely IR: C=O (~1670 cm⁻¹); NMR: δ 1.0–1.5 (cyclopropane protons)
2-((5-(4-(2-(3,4-Dimethoxyphenyl)acetyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide () ~574.7 3,4-Dimethoxyphenylacetyl, 5-methylisoxazolyl N/A IR: C=O (1665–1685 cm⁻¹); NMR: δ 3.7–3.9 (methoxy protons)
N-(5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-yl)-2-(4-(4-fluorophenyl)piperazin-1-yl)acetamide (4g, ) ~475.9 4-Chlorophenyl, 4-fluorophenylpiperazine 203–205 IR: C=O (1690 cm⁻¹); NMR: δ 7.3–7.5 (aromatic protons)

Notes:

  • Solubility : The 2-methoxyethyl chain in the target compound likely improves aqueous solubility relative to methylisoxazolyl () or chlorophenyl groups ().
  • Thermal Stability : Higher melting points (e.g., 203–205°C for 4g) correlate with rigid substituents like chlorophenyl, whereas flexible chains (e.g., methoxyethyl) may reduce crystallinity .

Analogues with Alternative Heterocyclic Cores

  • N-{2,2,2-Trichloro-1-[(5-phenyl-1,3,4-thiadiazol-2-yl)amino]ethyl}acetamide (): Features a trichloroethyl group and phenyl-thiadiazole core. X-ray diffraction confirms planar thiadiazole and acetamide moieties, with hydrogen bonding stabilizing the crystal lattice. The target compound’s benzodioxole may induce similar packing but with enhanced π-π interactions .
  • N-(5-Ethyl-1,3,4-thiadiazol-2-yl)-2-[(6-thien-2-ylpyridazin-3-yl)thio]acetamide (): Contains a pyridazine-thiophene hybrid substituent.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-((5-(4-(benzo[d][1,3]dioxole-5-carbonyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-(2-methoxyethyl)acetamide?

  • Methodological Answer : The compound is synthesized via multi-step reactions involving:

  • Step 1 : Formation of the 1,3,4-thiadiazole core by reacting 5-substituted-1,3,4-thiadiazole-2-thiols with chloroacetamide derivatives in the presence of anhydrous potassium carbonate under reflux (e.g., acetone or dioxane, 3–6 hours) .
  • Step 2 : Introduction of the piperazine-benzo[d][1,3]dioxole moiety via nucleophilic substitution or coupling reactions, often using carbodiimide-based coupling agents .
  • Key Optimization : Solvent selection (dry acetone vs. dioxane) and stoichiometric ratios (1:1 for thiol to chloroacetamide) significantly impact yield .

Q. Which spectroscopic techniques are critical for structural characterization of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., thioether linkage at δ 3.5–4.0 ppm for SCH₂; benzo[d][1,3]dioxole protons at δ 6.8–7.2 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ peaks matching theoretical values) .
  • Elemental Analysis : C/H/N/S ratios are used to confirm purity (>95%) .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve synthetic yield and purity?

  • Methodological Answer :

  • Variables to Test :
VariableImpactExample from Evidence
Solvent PolarityHigher polarity (DMF) improves solubility of intermediates but may increase side reactions .Ethanol recrystallization yields >80% purity .
CatalystUse of triethylamine vs. K₂CO₃ affects reaction rate and byproduct formation .K₂CO₃ in acetone reduces HCl byproduct .
  • Design of Experiments (DoE) : Use fractional factorial designs to evaluate interactions between temperature, solvent, and catalyst .

Q. How to resolve contradictions in reported biological activity (e.g., cytotoxic vs. non-cytotoxic effects)?

  • Methodological Answer :

  • Comparative Assays : Replicate cytotoxicity studies (e.g., MTT assay) across multiple cell lines (e.g., HeLa, MCF-7) under standardized conditions (IC₅₀ values vary due to cell-specific uptake) .
  • Mechanistic Studies : Perform molecular docking to identify potential off-target interactions (e.g., unintended kinase inhibition) using AutoDock Vina and PDB structures .
  • Metabolic Stability : Assess hepatic microsomal stability to rule out false negatives from rapid degradation .

Q. What strategies are effective for structure-activity relationship (SAR) studies targeting the thiadiazole and piperazine moieties?

  • Methodological Answer :

  • Modification Sites :
  • Thiadiazole Ring : Replace sulfur with oxygen to test electronic effects on bioactivity .
  • Piperazine Substituents : Introduce electron-withdrawing groups (e.g., -CF₃) to enhance binding affinity to hydrophobic pockets .
  • In Vitro Testing : Prioritize analogues with >70% inhibition in enzyme-based assays (e.g., COX-1/2 for anti-inflammatory potential) before advancing to in vivo models .

Q. How can computational modeling predict the compound’s mechanism of action?

  • Methodological Answer :

  • Target Prediction : Use SwissTargetPrediction or SEAware to identify potential targets (e.g., PI3K/Akt pathway) based on structural similarity to known inhibitors .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability with identified targets (e.g., RMSD < 2.0 Å indicates stable docking) .
  • ADMET Profiling : Predict bioavailability (Lipinski’s Rule of 5) and toxicity (ProTox-II) to prioritize lead compounds .

Contradiction Analysis

Q. Why do some studies report high antimicrobial activity while others show negligible effects?

  • Methodological Answer :

  • Strain Variability : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains; outer membrane permeability in Gram-negative bacteria may limit efficacy .
  • Concentration Gradients : Use checkerboard assays to identify synergistic effects with existing antibiotics (e.g., β-lactams) .

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